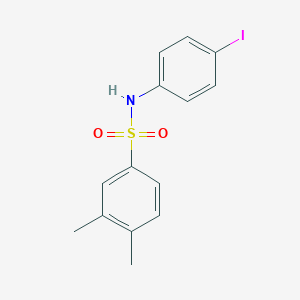

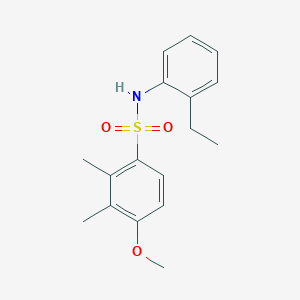

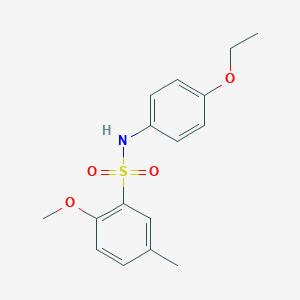

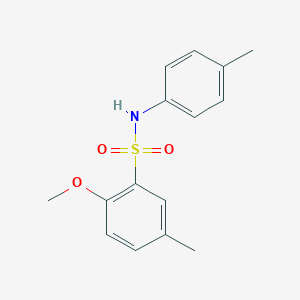

5-chloro-2-methoxy-N-(1-naphthyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methoxy-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)-5-chloro-2-methoxybenzenesulfonamide (NCMS), is a chemical compound that belongs to the family of sulfonamides. NCMS has been widely used in scientific research for its unique properties and potential applications. In

Mecanismo De Acción

NCMS exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes play a critical role in the regulation of acid-base balance in the body and are involved in various physiological processes, including respiration, metabolism, and ion transport. NCMS binds to the active site of CA enzymes and inhibits their activity, leading to a decrease in the production of bicarbonate ions and an increase in the production of protons. This, in turn, leads to a decrease in pH, which can have various effects on cellular processes.

Biochemical and Physiological Effects

NCMS has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiproliferative activities. NCMS has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. NCMS has been shown to exhibit neuroprotective effects, protecting neurons against oxidative stress and cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

NCMS has several advantages for use in lab experiments. It is relatively easy to synthesize, and pure NCMS can be obtained in high yields. NCMS is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, NCMS has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in aqueous systems. NCMS can also exhibit non-specific binding to proteins, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on NCMS. One potential area of research is the development of novel NCMS derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of NCMS in more detail, including its effects on CA isoforms and other cellular processes. NCMS could also be used as a tool to investigate the role of CA enzymes in various physiological and pathological processes. Finally, NCMS could be used as a lead compound for the development of novel drugs for the treatment of various diseases.

Métodos De Síntesis

NCMS can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-naphthylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure NCMS. The synthesis of NCMS is relatively simple and can be achieved in moderate to high yields.

Aplicaciones Científicas De Investigación

NCMS has been extensively used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. NCMS has been shown to exhibit anti-inflammatory, antitumor, and antiproliferative activities. It has been used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Propiedades

Fórmula molecular |

C17H14ClNO3S |

|---|---|

Peso molecular |

347.8 g/mol |

Nombre IUPAC |

5-chloro-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C17H14ClNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3 |

Clave InChI |

GUCSVCAAZUJRLD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |

SMILES canónico |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)